3-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid
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Overview
Description
3-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a heterocyclic compound belonging to the acridine family. Acridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminobenzophenone with methyl acrylate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized acridine derivatives .
Scientific Research Applications
3-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex acridine derivatives.
Mechanism of Action
The mechanism of action of 3-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with biological molecules. As an intercalating agent, it can insert itself between DNA base pairs, disrupting the normal function of DNA and affecting cellular processes . This intercalation can inhibit the activity of enzymes involved in DNA replication and transcription, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tacrine (9-amino-1,2,3,4-tetrahydroacridine): Known for its use in the treatment of Alzheimer’s disease.
Acriflavine: Used as an antiseptic and for its antimicrobial properties.
Proflavine: Another acridine derivative with antiseptic properties.
Uniqueness
3-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid is unique due to its specific methyl and carboxylic acid substitutions, which can influence its chemical reactivity and biological activity. These substitutions may enhance its potential as a therapeutic agent or as a precursor for synthesizing other biologically active compounds .
Properties
IUPAC Name |
3-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-9-6-7-11-13(8-9)16-12-5-3-2-4-10(12)14(11)15(17)18/h2-5,9H,6-8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVOXWZXFSHLNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C3=CC=CC=C3N=C2C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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